molecular formula C4H5IN4 B6194371 1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole CAS No. 2680529-60-4

1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole

Cat. No.: B6194371
CAS No.: 2680529-60-4
M. Wt: 236
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to a tetrazole ring with an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopropylamine with sodium azide and iodine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are often employed to meet commercial demands. The choice of solvent, temperature, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-Cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has been investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

1-Cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole is unique due to its specific structural features. Similar compounds include other tetrazole derivatives, such as 1-methyl-5-iodo-1H-1,2,3,4-tetrazole and 1-ethyl-5-iodo-1H-1,2,3,4-tetrazole

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

2680529-60-4

Molecular Formula

C4H5IN4

Molecular Weight

236

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.